(R)-1-Amino-3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)propan-2-ol
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Overview
Description
®-1-Amino-3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)propan-2-ol is a chiral compound with significant interest in various scientific fields. This compound features a unique structure that includes a dibenzoazepine moiety, which is known for its presence in several pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-Amino-3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)propan-2-ol typically involves the following steps:
Formation of the Dibenzoazepine Core: This step involves the cyclization of appropriate precursors to form the dibenzoazepine ring system.
Introduction of the Amino Group: The amino group is introduced via reductive amination or other suitable methods.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the ®-enantiomer.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of biocatalysts may be employed to enhance efficiency and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of imines or oximes.
Reduction: Reduction reactions can convert the compound into various reduced forms, such as amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group or other functional groups are replaced by different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction can produce primary or secondary amines.
Scientific Research Applications
Chemistry
In chemistry, ®-1-Amino-3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)propan-2-ol is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential interactions with various biomolecules. Its chiral nature allows for the exploration of enantioselective processes and the development of chiral drugs.
Medicine
In medicine, ®-1-Amino-3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)propan-2-ol is investigated for its pharmacological properties. It may serve as a lead compound for the development of new therapeutic agents targeting specific receptors or enzymes.
Industry
In the industrial sector, this compound is utilized in the production of specialty chemicals and advanced materials. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism of action of ®-1-Amino-3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)propan-2-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the specific target and context.
Comparison with Similar Compounds
Similar Compounds
Dibenzoazepine Derivatives: Compounds such as carbamazepine and oxcarbazepine share the dibenzoazepine core and exhibit similar pharmacological properties.
Chiral Amino Alcohols: Compounds like ®-propranolol and ®-metoprolol are chiral amino alcohols with comparable structural features.
Uniqueness
®-1-Amino-3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)propan-2-ol stands out due to its specific combination of the dibenzoazepine core and the chiral amino alcohol moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C17H20N2O |
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Molecular Weight |
268.35 g/mol |
IUPAC Name |
(2R)-1-amino-3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)propan-2-ol |
InChI |
InChI=1S/C17H20N2O/c18-11-15(20)12-19-16-7-3-1-5-13(16)9-10-14-6-2-4-8-17(14)19/h1-8,15,20H,9-12,18H2/t15-/m1/s1 |
InChI Key |
XZTCYBAYZQEMFQ-OAHLLOKOSA-N |
Isomeric SMILES |
C1CC2=CC=CC=C2N(C3=CC=CC=C31)C[C@@H](CN)O |
Canonical SMILES |
C1CC2=CC=CC=C2N(C3=CC=CC=C31)CC(CN)O |
Origin of Product |
United States |
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